molecular formula C11H12ClNO3 B12218354 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid

Cat. No.: B12218354
M. Wt: 241.67 g/mol
InChI Key: MAEBYLOMZZIEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid (CAS 208663-08-5) is a specialized anilide compound of interest in organic chemistry and pharmaceutical research. With a molecular formula of C 11 H 10 ClNO 3 and a molecular weight of 239.65 g/mol, this solid serves as a versatile building block for chemical synthesis . The compound's structure features a succinamic acid backbone substituted with a 5-chloro-2-methylphenyl group, which can be verified by its InChIKey (KFLFGXYJSLVOCF-SNAWJCMRSA-N) and SMILES representations (Clc1cc(NC(=O)\C=C\C(=O)O)c(cc1)C) . This chemical is primarily valued as a key intermediate in research-scale synthesis. Its structure, which includes both anilide and carboxylic acid functional groups, makes it a potential precursor for the development of more complex molecules, such as through amidation or esterification reactions to create novel compounds for biological evaluation . Computational data suggests a density of approximately 1.393 g/cm³ . Please note that this product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-(5-chloro-2-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H12ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)

InChI Key

MAEBYLOMZZIEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows a two-step mechanism:

  • Nucleophilic Acyl Substitution : The primary amine of 5-chloro-2-methylaniline attacks the electrophilic carbonyl carbon of succinic anhydride, forming a tetrahedral intermediate.
  • Proton Transfer and Ring Opening : Pyridine abstracts a proton from the intermediate, facilitating ring opening and yielding the monoamide product.

Stoichiometric Ratios :

Component Molar Ratio Role
5-Chloro-2-methylaniline 1.0 Nucleophile
Succinic anhydride 1.1 Electrophile
Pyridine 1.5 Base/Catalyst

Excess succinic anhydride ensures complete conversion of the aniline, while pyridine neutralizes HCl byproducts.

Stepwise Procedure

  • Reaction Setup : Combine 5-chloro-2-methylaniline (1.0 equiv., 15.7 g) and succinic anhydride (1.1 equiv., 11.0 g) in dichloromethane (200 mL).
  • Catalyst Addition : Add pyridine (1.5 equiv., 12 mL) dropwise under nitrogen.
  • Reflux : Heat at 40°C for 6–8 hours.
  • Workup : Quench with 1M HCl, extract with DCM, and dry over MgSO₄.
  • Purification : Recrystallize from ethanol/water (3:1) to isolate white crystals.

Yield : 78–82% (lab scale); Purity : >95% (HPLC).

Purification and Isolation

Recrystallization remains the gold standard for purification. Ethanol/water mixtures (3:1 v/v) yield crystals with minimal residual solvents (<0.1% by GC-MS). Alternative methods, such as column chromatography (SiO₂, ethyl acetate/hexane), are less efficient (65% recovery) due to the compound’s polarity.

Industrial Manufacturing Processes

Industrial production employs continuous flow reactors to enhance efficiency:

  • Reactor Type : Tubular flow reactor with inline mixing.
  • Conditions : 50°C, 10 bar pressure, residence time 30 minutes.
  • Throughput : 50 kg/hour.

Advantages :

  • 20% higher yield (89–92%) compared to batch processes.
  • Reduced solvent waste (70% recycling efficiency).

Process Optimization Strategies

Solvent Systems

Solvent selection critically impacts reaction kinetics:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Dichloromethane 8.93 82 6
THF 7.52 68 8
Acetonitrile 37.5 55 10

Polar aprotic solvents like DCM stabilize the transition state, accelerating the reaction.

Catalytic Enhancements

Pyridine alternatives have been explored:

Catalyst Loading (equiv.) Yield (%) Byproducts (%)
Pyridine 1.5 82 3
DMAP 0.2 85 2
Triethylamine 2.0 70 8

DMAP (4-dimethylaminopyridine) shows superior activity at lower loadings, reducing side reactions.

Analytical Characterization

Post-synthesis validation employs:

  • NMR : ¹H NMR (DMSO-d₆): δ 2.23 (s, 3H, CH₃), 7.20–7.24 (d, 1H, ArH), 10.27 (s, 1H, COOH).
  • HPLC : Retention time 6.8 min (C18 column, 60% MeOH/40% H₂O).
  • Mass Spec : [M+H]⁺ m/z 242.1 (calculated 241.67).

Comparative Analysis of Methodologies

Parameter Laboratory-Scale Industrial-Scale
Yield (%) 78–82 89–92
Purity (%) >95 >98
Solvent Consumption (L/kg) 12 4
Energy Efficiency Moderate High

Industrial methods excel in scalability and sustainability but require higher capital investment.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s aniline ring and carbonyl group are potential sites for oxidation.

Reduction Reactions

The 4-oxo group (ketone) is a key site for reduction.

  • Reduction to alcohol :
    Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. For example:

    4-(5-Chloro-2-methylanilino)-4-oxobutanoic acidNaBH44-(5-Chloro-2-methylanilino)-4-hydroxybutanoic acid\text{4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid} \xrightarrow{\text{NaBH}_4} \text{4-(5-Chloro-2-methylanilino)-4-hydroxybutanoic acid}

    This reaction is supported by analogous reductions in structurally similar compounds .

Substitution Reactions

The chlorine atom on the aniline ring is a potential site for nucleophilic aromatic substitution.

  • Nucleophilic substitution :
    The chloro group can be replaced by nucleophiles (e.g., amines, hydroxides) under strongly basic or acidic conditions. For example, treatment with sodium methoxide (CH₃O⁻Na) may yield a methoxy derivative. The reaction’s efficiency depends on the electronic and steric effects of the substituents .

Functional Group Transformations

The aniline amino group and carboxylic acid can participate in derivative-forming reactions.

  • Acetylation :
    The amino group can react with acetyl chloride (CH₃COCl) to form an acetanilide derivative, potentially enhancing stability or modifying solubility.

  • Esterification :
    The carboxylic acid group can undergo esterification with alcohols (e.g., methanol) in the presence of acid catalysts like H₂SO₄.

Reduction of the Ketone

The ketone group undergoes nucleophilic attack by hydride ions (e.g., from NaBH₄), forming a tetrahedral intermediate that eliminates to yield the alcohol. This mechanism is well-documented in organic chemistry .

Oxidation of the Aniline Ring

KMnO₄ oxidizes benzylic positions, but in this compound, the aniline ring lacks a benzylic hydrogen. Instead, oxidation may involve the amino group, forming intermediates like nitro compounds under acidic conditions .

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key Observations
Ketone reduction NaBH₄ or LiAlH₄Alcohol derivativeHigh yield under standard conditions
Nucleophilic substitution Strong nucleophiles (e.g., CH₃O⁻Na)Substituted anilineRequires activation of aromatic ring
Acetylation CH₃COCl, pyridineAcetanilide derivativeEnhances stability

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C₁₁H₁₂ClNO₃, and it possesses a unique structure that contributes to its biological activity. Understanding its physicochemical properties is crucial for assessing its applications in different domains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid. For instance, derivatives incorporating similar structural motifs have shown significant activity against various cancer cell lines, including breast and pancreatic cancer.

  • Case Study : A study demonstrated that derivatives with electron-withdrawing groups, such as 5-chloro, exhibited enhanced anticancer activity compared to their non-substituted counterparts. The most active compounds showed EC₅₀ values in the low micromolar range against MDA-MB-231 (a triple-negative breast cancer cell line) and Panc-1 (a pancreatic cancer cell line) .
CompoundCell LineEC₅₀ (μM)Selectivity Ratio
5kMDA-MB-2317.3 ± 0.40.2
5kPanc-110.2 ± 2.60.4
3cMDA-MB-231-0.4
3dPanc-1-0.8

Mechanism of Action Studies

The mechanism of action for compounds related to this structure often involves metabolic activation leading to irreversible binding with cellular macromolecules such as DNA and proteins. Studies utilizing labeled compounds have shown extensive binding in rat liver tissues, indicating a potential pathway for carcinogenicity linked to similar structures .

Skin Care Formulations

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at skin health. Its ability to interact with biological systems offers potential benefits in dermatological applications.

  • Case Study : Research has shown that formulations containing derivatives of this compound can enhance skin hydration and improve the stability of cosmetic products through optimized ingredient interactions .
Formulation TypeKey IngredientsBenefits
CreamsEmulsifiers, OilsImproved hydration
LotionsHumectantsEnhanced skin barrier
GelsStabilizersLightweight feel

Enzymatic Activity Studies

Investigations into the biochemical pathways involving this compound reveal its potential role in enzymatic reactions that may lead to the formation of reactive metabolites. Such studies are essential for understanding both its therapeutic potential and any associated risks.

  • Findings : The compound has been shown to undergo metabolic transformations that result in the production of reactive intermediates capable of binding to cellular macromolecules . This highlights the dual nature of its applications—therapeutic versus toxicological.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the chlorinated aniline moiety allows for interactions with aromatic amino acids in proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds differ in substituents on the aromatic ring, backbone saturation, or additional functional groups. Below is a comparative analysis based on molecular properties, synthesis, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid C₁₁H₁₂ClNO₃ 257.67 5-Cl, 2-CH₃ on anilino ring Pharmaceutical intermediate; commercial availability
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.65 2-Cl on anilino ring Crystallographic studies; hydrogen bonding networks
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 205.21 α,β-unsaturated backbone; 4-CH₃ on anilino High-yield synthesis (94.23% purity); solubility in DMSO/ethanol
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid C₁₁H₁₀INO₃ 331.10 4-I on anilino ring; methylene group Crystalline solid (monoclinic P21/c); potential for halogen bonding
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid C₁₅H₁₉ClN₂O₃ 310.78 Piperazinyl substituent on backbone Bioactive scaffold; neuropharmacological applications
4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid C₁₆H₂₂N₂O₃ 290.36 Azepane ring on anilino group Building block for drug discovery; modified solubility

Key Findings

Substituent Effects: Chlorine Position: The position of the chloro group (e.g., 2-Cl vs. 5-Cl) influences electronic properties and intermolecular interactions. For instance, 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid forms hydrogen-bonded dimers in crystal structures , whereas the 5-Cl derivative may exhibit altered solubility due to steric effects.

Backbone Modifications: The α,β-unsaturated derivative (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid displays higher reactivity due to conjugation, enabling applications in polymer chemistry . Piperazinyl or azepane modifications (e.g., compounds in ) introduce basic nitrogen centers, facilitating interactions with biological targets like enzymes or receptors.

Physicochemical Properties: Solubility varies significantly; for example, (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is insoluble in water but dissolves in DMSO (ε = 46.7) and ethanol (ε = 24.3) . The dissociation constant (pKa) of the unsaturated analog is 2.81 ± 0.25, enabling acid-base titration for quantification .

Biological Relevance: Compounds with piperazine or morpholino groups (e.g., ) are explored as antimalarial or neuroactive agents due to their ability to modulate ion channels or enzyme activity .

Biological Activity

4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in pharmaceutical and biochemical research. Its unique structure combines a chlorinated aniline moiety with a butanoic acid derivative, which may influence its interactions with biological systems.

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its biological activity and potential applications:

  • Oxidation : Can yield quinones or other oxidized derivatives.
  • Reduction : Capable of converting carbonyl groups to alcohols or nitro groups to amines.
  • Substitution : The chlorine atom can be replaced with other nucleophiles, enhancing its reactivity.

The biological activity of this compound may involve its interaction with specific molecular targets, acting as either an inhibitor or activator of certain enzymes. The chlorinated aniline structure allows for interactions with aromatic amino acids in proteins, potentially altering their function and influencing various biochemical pathways.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives have been synthesized and tested against human cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast cancer). Promising results showed IC50 values ranging from 2.1 to 9.8 µM, indicating significant cytotoxicity compared to standard treatments like sorafenib .

Enzyme Interaction Studies

The compound's interactions with various enzymes have been investigated, highlighting its potential as a pharmaceutical agent. For example, studies suggest that it may inhibit specific enzymes involved in cancer progression or inflammation pathways .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example:

CompoundCell LineIC50 (µM)
11eMCF-72.7
11eHepG22.1
SorafenibMCF-73.4
SorafenibHepG22.2

These findings indicate that certain derivatives could be more effective than established treatments in inhibiting tumor growth .

Toxicity Assessments

Toxicity evaluations against normal cells revealed that the most active compounds had low toxicity levels comparable to sorafenib, suggesting a favorable safety profile for further development:

CompoundNormal Cell TypeIC50 (µM)
11ePrimary Rat Hepatocytes15.0
12ePrimary Rat Hepatocytes16.7
SorafenibPrimary Rat Hepatocytes13.4

These results support the potential therapeutic use of these compounds while minimizing adverse effects on healthy tissues .

Q & A

Basic: What are the common synthetic routes for 4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between substituted anilines and dicarboxylic acid derivatives. A method analogous to the synthesis of (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid involves reacting 5-chloro-2-methylaniline with maleic anhydride in a solvent like acetic acid under reflux (60–80°C for 2–4 hours) . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1:1 molar ratio of aniline to anhydride), and controlling temperature to minimize side reactions. Post-synthesis purification often employs recrystallization from ethanol or aqueous ethanol .

Basic: What analytical techniques are critical for characterizing this compound, and how are they validated?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~170 ppm) .
  • Potentiometric Titration : Quantifies purity using acid-base titration (dissociation constant pKa ~2.8–3.0) .
    Validation follows metrological guidelines: calibration with standards, repeatability testing (RSD < 2%), and comparison to literature spectra .

Advanced: How do crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction (performed using SHELX software) clarifies conformational ambiguities. For example, studies on analogs like 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid revealed planar amide linkages and non-covalent interactions (e.g., hydrogen bonding between carboxyl and anilino groups) that stabilize specific conformations . Discrepancies between computational models and experimental data are resolved by refining torsion angles and validating against crystallographic R-factors (target: <0.05) .

Advanced: What strategies mitigate solubility challenges during biological assays?

The compound’s low aqueous solubility (e.g., <0.1 mg/mL in water) necessitates solvent optimization. Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) enhance solubility without denaturing proteins. Pre-saturation studies in PBS (pH 7.4) and stability tests under assay conditions (e.g., 37°C for 24 hours) are critical . For in vivo studies, prodrug derivatization (e.g., esterification of the carboxyl group) improves bioavailability .

Advanced: How can computational modeling predict reactivity and guide structural modifications?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing chloro substituent on the anilino ring increases electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles . Molecular docking (AutoDock Vina) screens derivatives for binding affinity to target enzymes (e.g., kinases), prioritizing candidates for synthesis .

Advanced: How does substituent variation impact biological activity, and what SAR trends emerge?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Chloro Substitution : Enhances antimicrobial activity by increasing lipophilicity (logP) and membrane penetration .
  • Methyl Group Positioning : Ortho-methyl groups (as in 5-chloro-2-methylanilino) reduce steric hindrance, improving binding to enzyme active sites .
  • Carboxyl Group : Essential for hydrogen bonding with biological targets; esterification or amidation modulates potency and selectivity .
    Biological assays (e.g., MIC tests, enzyme inhibition) validate these trends, with IC50 values correlated to substituent electronic profiles .

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